
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole (CMMPI) is a versatile and relatively new organic compound with a wide range of applications in the field of organic chemistry. It is used as a precursor for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and polymers. CMMPI is also used as a catalyst in various chemical reactions, such as the synthesis of polymers and the production of polymeric materials. CMMPI has also been used as an antioxidant and as a stabilizer in the production of polymers.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole has been used in a variety of scientific research applications. It has been used as an antioxidant and as a stabilizer in the production of polymers. It has also been used as a catalyst in the synthesis of polymeric materials, such as polyurethanes. 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole has been used in the synthesis of a variety of other organic compounds, such as surfactants, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to act as a catalyst in a variety of reactions, such as the synthesis of polymeric materials and the production of polymeric materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole have not been extensively studied. However, some studies have suggested that it may have antioxidant properties, which could be beneficial in the prevention of oxidative damage to cells. In addition, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole may have anti-inflammatory effects, which could be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole in laboratory experiments include its low cost, its low toxicity, and its ability to act as a catalyst in a variety of reactions. However, there are some limitations to using 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole in laboratory experiments. For example, the compound is sensitive to light and air and can degrade over time. In addition, it is not soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
The future directions for 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine, agriculture, and industry. Further research could also be conducted into the synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole, as well as its use as a catalyst in the production of polymeric materials. In addition, further research could be conducted into the potential of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole as an antioxidant and its potential applications in the field of medicine. Finally, further research could be conducted into the potential of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole as an anti-inflammatory agent and its potential applications in the treatment of diseases.
Méthodes De Synthèse
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole can be synthesized through a variety of methods. One of the most common methods involves the reaction of prop-2-en-1-yl chloride with 2-methanesulfonyl-1H-imidazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole. The reaction is typically carried out at a temperature of 60-70°C and at a pressure of 0.5-1.0 atm. The reaction can be further optimized by the addition of catalysts, such as palladium chloride, to increase the yield of the reaction.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-3-4-11-7(5-9)6-10-8(11)14(2,12)13/h3,6H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDIYJMTHCOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC=C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
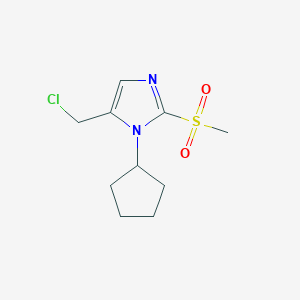
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
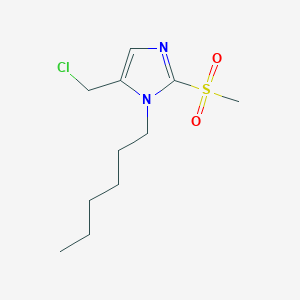
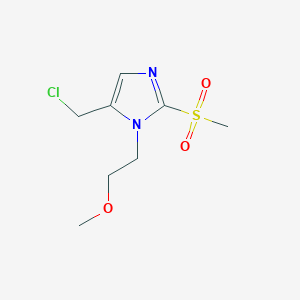

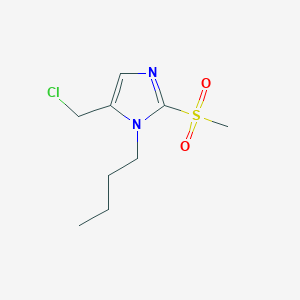
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
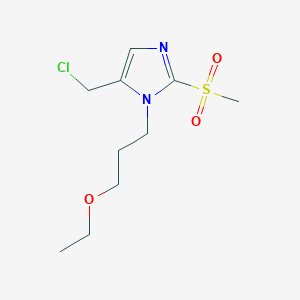
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

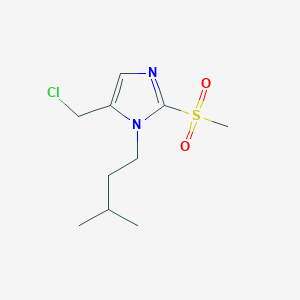
![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)